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Compound of Interest

Compound Name: 4-Phenylazepan-4-ol

Cat. No.: B11720350

Disclaimer: The following document is a theoretical guide. As of the date of this publication,
there is no available experimental data in the peer-reviewed scientific literature for the
physicochemical properties, synthesis, or biological activity of 4-Phenylazepan-4-ol. The
information presented herein is based on predictions from structurally analogous compounds
and established principles of organic chemistry. This guide is intended for research and
development professionals and should be used for informational purposes only. Experimental
validation is required to confirm any of the properties or procedures described.

Introduction

4-Phenylazepan-4-ol is a tertiary alcohol derivative of the azepane heterocyclic system. Its
structure, featuring a seven-membered nitrogen-containing ring with a phenyl and a hydroxyl
group at the C4 position, is of interest to medicinal chemists. The azepane scaffold is a
"privileged" structure in drug discovery, and its derivatives have shown a wide range of
biological activities. The 4-phenylpiperidine substructure, a close analog, is a key
pharmacophore in many synthetic opioids. This guide provides a proposed synthetic route,
predicted physicochemical properties, and a discussion of the potential biological relevance of
the title compound.

Proposed Synthesis

A plausible and efficient method for the synthesis of 4-Phenylazepan-4-ol is via the Grignard
reaction, a classic and reliable method for forming carbon-carbon bonds and tertiary alcohols.
The synthesis would likely proceed in three steps: N-protection of a suitable azepane

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b11720350?utm_src=pdf-interest
https://www.benchchem.com/product/b11720350?utm_src=pdf-body
https://www.benchchem.com/product/b11720350?utm_src=pdf-body
https://www.benchchem.com/product/b11720350?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11720350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

precursor, Grignard addition of a phenyl group to the C4-carbonyl, and subsequent

deprotection.

The proposed pathway involves the use of a Boc (tert-butyloxycarbonyl) protecting group,
which is stable under the basic conditions of the Grignard reaction and can be readily removed

under acidic conditions.
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Step 1: N-Protection

Azepan-4-one

(Boc)20, Et3N, DCM

;

N-Boc-azepan-4-one

Step 2: Grignard Reaction

N-Boc-azepan-4-one

1. PhMgBr, THF
2. aq. NH4CI

'

N-Boc-4-Phenylazepan-4-ol

Step 3: Deprotection

N-Boc-4-Phenylazepan-4-ol

HCI in Dioxane

4-Phenylazepan-4-ol

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-Phenylazepan-4-ol.
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Step 1: Synthesis of tert-butyl 4-oxoazepane-1-carboxylate (N-Boc-azepan-4-one)

To a solution of azepan-4-one hydrochloride (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0
°C, add triethylamine (Et3N, 2.5 eq) dropwise.

Stir the mixture for 15 minutes, then add a solution of di-tert-butyl dicarbonate ((Boc)20, 1.1
eq) in DCM dropwise.

Allow the reaction to warm to room temperature and stir for 12-18 hours.

Monitor the reaction by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with water and separate the organic layer.

Wash the organic layer sequentially with 1 M HCI, saturated NaHCOS3 solution, and brine.

Dry the organic layer over anhydrous Na2S04, filter, and concentrate under reduced
pressure.

Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate
gradient) to yield the title compound.

Step 2: Synthesis of tert-butyl 4-hydroxy-4-phenylazepane-1-carboxylate (N-Boc-4-

Phenylazepan-4-ol)

Dissolve N-Boc-azepan-4-one (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under an
inert atmosphere (e.g., Argon or Nitrogen).

Cool the solution to 0 °C in an ice bath.

Add phenylmagnesium bromide (PhMgBr, 1.5 eq, typically 3.0 M in diethyl ether) dropwise
via syringe.[1][2][3][4][5]

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room
temperature and stir for an additional 2-4 hours.

Monitor the reaction by TLC.
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e Upon completion, cool the reaction to 0 °C and quench carefully by the slow, dropwise
addition of saturated aqueous ammonium chloride (NH4CI) solution.

o Extract the mixture with ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous Na2S0O4, filter, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate
gradient) to afford the protected tertiary alcohol.

Step 3: Synthesis of 4-Phenylazepan-4-ol

Dissolve N-Boc-4-Phenylazepan-4-ol (1.0 eq) in a solution of hydrochloric acid in dioxane
(e.g., 4 M HCI, 10 eq).

 Stir the mixture at room temperature for 2-4 hours.
e Monitor the deprotection by TLC.
e Upon completion, concentrate the reaction mixture under reduced pressure.

 Triturate the resulting solid with diethyl ether to afford 4-Phenylazepan-4-ol as its
hydrochloride salt.

e For the free base, dissolve the hydrochloride salt in water, basify with a suitable base (e.g., 1
M NaOH) to pH > 10, and extract with an organic solvent like DCM or ethyl acetate. Dry the
organic extracts and concentrate to yield the final product.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4-Phenylazepan-
4-ol. These values are estimated based on the known properties of its structural analogs, 4-
Phenylpiperidin-4-ol and Azepan-4-ol, and are intended for guidance only.[6][7][8][]
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Property

Predicted Value

Basis for Prediction /
Comments

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

Calculated from the molecular

formula.

Appearance

White to off-white solid

Assumed based on similar
compounds like 4-

Phenylpiperidin-4-ol.[7]

Melting Point

130-150°C

Expected to be in a similar
range to 4-Phenylpiperidin-4-ol
(m.p. ~148-152 °C), but
potentially lower due to the
increased flexibility of the

azepane ring.

Boiling Point

> 300 °C

Estimated to be high due to
the polar hydroxyl group and
molecular weight.

pKa (of the amine)

9.0-10.0

The azepane nitrogen is a
secondary amine. Its basicity
should be comparable to other

cyclic amines like piperidine.

LogP (Octanol/Water)

15-25

The phenyl group increases
lipophilicity, while the hydroxyl
and amine groups increase
hydrophilicity. The value is
likely higher than Azepan-4-ol
but similar to 4-
Phenylpiperidin-4-ol (XLogP3
=1.9).[8]

Aqueous Solubility

Sparingly soluble

Expected to have low to
moderate solubility in water,

but should be soluble in acidic
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aqueous solutions due to the

basic amine.

Potential Biological Activity and Drug Development

While no biological data exists for 4-Phenylazepan-4-ol, its chemical structure suggests
several potential areas of pharmacological interest for drug development professionals.

o Central Nervous System (CNS) Activity: The 4-phenyl-N-heterocycle motif is a well-known
scaffold for CNS-active agents. Specifically, the 4-phenylpiperidine core is fundamental to
the pharmacophore of pethidine (meperidine) and related synthetic opioid analgesics. It is
plausible that 4-Phenylazepan-4-ol could interact with opioid receptors or other CNS
targets. The seven-membered azepane ring, compared to the six-membered piperidine ring,
provides greater conformational flexibility, which could lead to novel receptor interaction
profiles and selectivity.

o Other Receptor Targets: Substituted azepanes are known to interact with a variety of other
receptors, including muscarinic, serotonergic, and dopamine receptors. The specific
substitution pattern of 4-Phenylazepan-4-ol would need to be evaluated through screening
to determine its target profile.

Conclusion

4-Phenylazepan-4-ol represents an unexplored area of chemical space. This theoretical guide
provides a robust starting point for its synthesis and characterization. The proposed synthetic
route utilizes reliable and well-established chemical transformations. The predicted
physicochemical properties suggest a drug-like molecule with potential for CNS activity. Further
experimental investigation is necessary to validate these predictions and to fully elucidate the
chemical and biological profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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